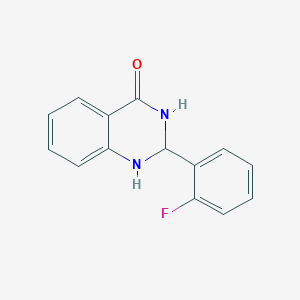

2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

Molecular Formula |

C14H11FN2O |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

2-(2-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C14H11FN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18) |

InChI Key |

KRRBJLBTJZWEEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization Highlights:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst loading | 5 mol% | 89 |

| Temperature | 50–55°C | 89 |

| Solvent | Ethanol | 89 |

The catalyst is recoverable via filtration and retains 85% efficiency after four cycles.

Schiff Base Dioxomolybdenum(VI) Complex-Catalyzed Selective Synthesis

A dioxomolybdenum(VI) complex enables selective synthesis of 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one at 0.5 mol% loading. The reaction occurs in ethanol under reflux, with hydrogen peroxide (30%) added to oxidize intermediates to quinazolin-4(3H)-ones if desired. Key data:

Reverse Zinc Oxide Micelles in Aqueous Media

Reverse zinc oxide micelles act as nanoreactors for synthesizing dihydroquinazolinones in water. Anthranilamide and 2-fluorobenzaldehyde are stirred in aqueous ZnO micelles (10 mol%) at 70°C for 3 hours, yielding 91% product.

Advantages:

-

Eco-friendly : Water as the sole solvent.

-

Catalyst recyclability : Micelles reused five times with <5% yield drop.

-

Non-chromatographic purification : Simple filtration and recrystallization.

Catalyst- and Solvent-Free Thermal Synthesis

A one-pot, catalyst-free method involves heating anthranilamide and 2-fluorobenzaldehyde at 120°C for 2 hours. This approach avoids solvents and catalysts, yielding 78% product. While less efficient than catalytic methods, it offers simplicity and reduced environmental impact.

Comparative Analysis of Methodologies

Mechanistic Insights and Reaction Pathways

All methods follow a general mechanism:

-

Imine formation : Aldehyde reacts with anthranilamide’s amine group.

-

Cyclization : Intramolecular attack by the adjacent amide nitrogen.

-

Aromatization (if applicable): Oxidation to quinazolinone derivatives.

In cerium- and molybdenum-catalyzed reactions, the metal center activates the aldehyde carbonyl, accelerating imine formation. ZnO micelles enhance reactivity by concentrating reactants in hydrophobic cores .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis involves two primary steps (Figure 1) :

-

Condensation : Anthranilamide reacts with 2-fluorobenzaldehyde to form an imine intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the amide nitrogen generates the dihydroquinazolinone core.

Key mechanistic insights :

-

Ce³⁺ in the cerium-proline complex polarizes the carbonyl group, accelerating imine formation .

-

In Mukaiyama’s reagent-mediated reactions, CMPI stabilizes intermediates via hydrogen bonding .

Catalytic Systems Comparison

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|

| [Ce(L-Pro)₂]₂(Oxa) | EtOH | 50–55 | 89 | 5 cycles | |

| CMPI | MeCN | RT | 85 | Not reusable | |

| Reverse ZnO micelles | H₂O | 70 | 99 | >5 cycles | |

| GO nanosheets + Oxone | H₂O | RT | 87–89 | Limited |

Substituent Effects on Reactivity

-

Electron-withdrawing groups (e.g., -F, -NO₂): Accelerate cyclization due to increased electrophilicity of the aldehyde .

-

Steric hindrance : Ortho-substituted aldehydes (e.g., 2-fluorophenyl) require longer reaction times but maintain high yields .

Crystallographic and Spectroscopic Data

Scientific Research Applications

Pharmacological Applications

-

Antiviral Activity

- Mechanism : Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one can inhibit viral infections by targeting the entry mechanisms of viruses such as Ebolavirus. The compounds disrupt the endocytosis process, thereby preventing viral replication and spread within host cells .

- Case Study : A patent describes the effectiveness of these compounds in treating infections caused by filoviruses, highlighting their potential as antiviral agents .

-

Anti-Leishmanial Agents

- Mechanism : Recent studies have shown that certain derivatives exhibit promising anti-leishmanial activities through molecular docking studies against key proteins involved in Leishmania metabolism. The compounds demonstrated significant binding affinity and efficacy in vitro .

- Case Study : Two specific derivatives were tested, with one showing an IC50 value of 0.05 µg/mL, indicating strong potential as therapeutic agents against Leishmaniasis .

-

Antitubercular Activity

- Mechanism : The compound has been evaluated for its activity against Mycobacterium tuberculosis, with several derivatives exhibiting moderate to good inhibitory effects. Molecular docking studies suggest favorable interactions with critical enzymes in the bacterium .

- Case Study : Among a series of synthesized analogues, one compound achieved a minimum inhibitory concentration (MIC) of 12.5 µg/mL, showcasing its potential as an antitubercular agent .

-

Anticancer Properties

- Mechanism : Compounds based on the dihydroquinazolinone scaffold have demonstrated anticancer activities by inducing apoptosis in cancer cell lines through modulation of apoptosis-related proteins.

- Case Study : A study revealed that certain derivatives exhibited superior antiproliferative activity compared to standard chemotherapy drugs like doxorubicin, suggesting their potential as novel anticancer therapies.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives with other substituted analogs:

Key Observations:

- Substituent Position: The ortho-fluorine in 2d and 2g contrasts with para-substituted analogs (3j , 88 ). Para-substitution often enhances target affinity (e.g., 88 ’s cathepsin B inhibition ), while ortho-substitution may improve steric interactions in anti-TB agents .

- Additional Functional Groups: The propynyl group in 2d reduces melting point (116–118°C) compared to 2g (158–160°C), suggesting improved solubility for drug delivery .

- Halogen Effects: Bromine substitution (e.g., 2-(5-bromo-2-fluorophenyl) ) increases molecular weight and may enhance binding to hydrophobic enzyme pockets .

Anti-Tubercular Activity

- 2d and related fluorophenyl derivatives exhibit MIC values of 12.5–25 µg/mL against Mycobacterium tuberculosis (MTB), comparable to first-line drugs like isoniazid. Molecular dynamics simulations suggest fluorine enhances interactions with MTB enoyl-acyl carrier protein reductase (InhA) .

- 2-(5-Bromo-2-fluorophenyl) derivatives show improved target validation via binding to mycobacterial DNA gyrase .

Enzyme Inhibition

- 88 (4-Fluorophenyl) : Inhibits cathepsin B (cysteine protease) with IC₅₀ < 10 µM, outperforming chlorophenyl analogs. Para-substitution optimizes hydrogen bonding with catalytic residues .

- 2g : Methylthio groups may confer antioxidant activity, though specific data are unavailable .

Larvicidal Activity

- Para-substituted 3j (4-Fluorophenyl) and 3d (OCF₃) demonstrate >90% larval mortality against Anopheles arabiensis at 4 µg/mL, likely via acetylcholinesterase (AChE) inhibition. Ortho-substituted analogs are less potent, indicating steric hindrance at the active site .

Biological Activity

2-(2-Fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone family, which has garnered interest due to its diverse biological activities. This compound exhibits potential in medicinal chemistry as a scaffold for drug development, especially in the context of anti-cancer and anti-inflammatory agents. This article reviews the biological activity of this compound, synthesizing findings from various studies.

The chemical structure of 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one can be represented as follows:

- Molecular Formula : C14H11FN2O

- Molecular Weight : 240.25 g/mol

- CAS Number : 3117362

Synthesis Methods

Several methods have been developed for synthesizing 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one, including:

- One-Pot Synthesis : Utilizing anthranilamide and various aldehydes in the presence of a catalyst like [Ce(L-Pro)₂]₂(Oxa) in ethanol at moderate temperatures yielded high product purity and yield (up to 89%) .

- Aqueous Media Synthesis : A green synthesis approach using reverse zinc oxide micelles has demonstrated efficiency with excellent yields while maintaining environmental safety .

Anticancer Activity

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant anticancer properties. For instance, compounds with this scaffold have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| 2-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | A549 (Lung Cancer) | 10.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Antiviral Activity

Recent investigations into the antiviral potential of quinazolinone derivatives suggest that they may inhibit viral replication mechanisms. For example, certain derivatives have shown effectiveness against viral infections by targeting viral enzymes.

Case Studies

- Study on Anticancer Properties : A study published in Frontiers in Chemistry evaluated various dihydroquinazolinones for their anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications at the phenyl ring significantly enhanced biological activity .

- Anti-inflammatory Mechanism Investigation : Research conducted on the anti-inflammatory effects observed that treatment with 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one, and how do catalyst systems influence yield?

- Answer : A common method involves multi-component reactions (MCRs) using isatoic anhydride, aldehydes, and amines. Heterogeneous catalysts like hydroxyapatite nanoparticles (HAP NPs) enhance efficiency by reducing reaction time (<90 minutes) and improving yields (up to 92%) in aqueous media . Ionic liquids (e.g., for 2-(2-chlorophenyl) derivatives) or recyclable catalysts like polyaniline-supported ZnO nanocomposites further optimize sustainability and reusability (up to 5 cycles without significant loss) .

Q. How can researchers confirm the structural integrity of synthesized 2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one derivatives?

- Answer : Key characterization techniques include:

- 1H/13C NMR : Peaks for the fluorophenyl group (e.g., δ 7.12–6.81 ppm in CDCl3) and dihydroquinazolinone backbone (δ 5.88 ppm for NH groups) .

- X-ray crystallography : Confirms bond angles (e.g., dihedral angles ~87.1° between aromatic rings) and crystal packing influenced by N–H⋯O hydrogen bonds .

- IR spectroscopy : Stretching vibrations at ~1663 cm⁻¹ (C=O) and ~3166 cm⁻¹ (N–H) validate functional groups .

Q. What solvents and reaction conditions are optimal for synthesizing fluorophenyl-substituted dihydroquinazolinones?

- Answer : Green solvents (water, ethanol) under mild conditions (70–90°C) are preferred. HAP NPs enable reactions in water at 90°C, while hydrotropic solutions (e.g., NaPTS) facilitate furan-substituted derivatives . Avoid polar aprotic solvents like DMF unless necessary for solubility.

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in fluorophenyl-substituted dihydroquinazolinone synthesis?

- Answer : Use Design of Experiments (DoE) to test variables:

- Catalyst loading : HAP NPs at 15 mg/mL maximize surface area for MCRs .

- Substituent effects : Electron-withdrawing groups (e.g., -F, -NO₂) on aldehydes improve electrophilicity and reaction rates .

- Microwave-assisted synthesis : Reduces time (e.g., 30 minutes vs. 12 hours) and improves purity .

Q. What strategies resolve contradictions in biological activity data for dihydroquinazolinone derivatives?

- Answer : Discrepancies may arise from:

- Aggregation states : Fluorescent nanoparticles (FONPs) derived from dihydroquinazolinones exhibit altered bioactivity due to H-type aggregation .

- Enantiomeric purity : Chiral HPLC separates stereoisomers with divergent activities (e.g., SIRT1 inhibition vs. apoptosis pathways) .

- Assay interference : Fluorophenyl groups may quench fluorescence in cell-based assays; validate via LC-MS or orthogonal methods .

Q. How do fluorophenyl substituents influence the compound’s mechanism of action in biological systems?

- Answer : The 2-fluorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. In cancer models, fluorinated derivatives stabilize p53 via JNK pathways (IC50 ~5 µM in HCT116 cells) or inhibit SIRT1, triggering caspase-3-mediated apoptosis . Compare with chloro- or bromophenyl analogs to isolate electronic vs. steric effects .

Q. What advanced computational methods predict the reactivity of dihydroquinazolinone derivatives in catalytic systems?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to identify reactive sites. For example, HOMO-LUMO gaps (~4.2 eV) predict nucleophilic attack at the C4 carbonyl group in MCRs . Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., SIRT1 binding affinity ∆G ~-9.2 kcal/mol) .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for fluorophenyl-dihydroquinazolinones?

- Answer :

- Core modifications : Compare 2,3-dihydro vs. fully aromatic quinazolinones.

- Substituent variation : Test -F, -Cl, -OCH₃ at the 2-phenyl position.

- Bioactivity assays : Use standardized protocols (e.g., MTT for cytotoxicity, ELISA for enzyme inhibition) .

- Data normalization : Express IC50 values relative to positive controls (e.g., cisplatin for cytotoxicity).

Q. What analytical techniques quantify dihydroquinazolinone derivatives in complex matrices (e.g., serum)?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.